Cas no 2227719-10-8 ((1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol)

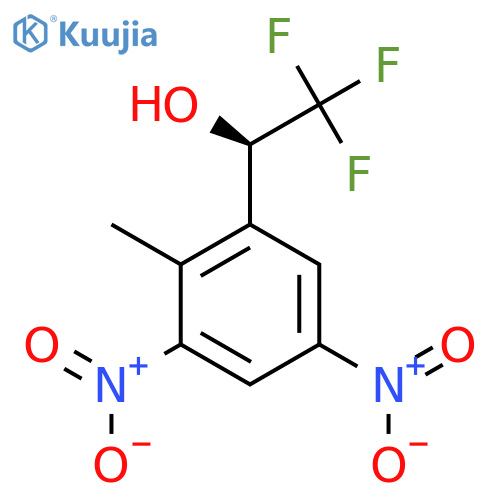

2227719-10-8 structure

商品名:(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1962852

- (1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol

- 2227719-10-8

-

- インチ: 1S/C9H7F3N2O5/c1-4-6(8(15)9(10,11)12)2-5(13(16)17)3-7(4)14(18)19/h2-3,8,15H,1H3/t8-/m1/s1

- InChIKey: DXCZJDRCVCDSDW-MRVPVSSYSA-N

- ほほえんだ: FC([C@@H](C1C=C(C=C(C=1C)[N+](=O)[O-])[N+](=O)[O-])O)(F)F

計算された属性

- せいみつぶんしりょう: 280.03070581g/mol

- どういたいしつりょう: 280.03070581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1962852-0.1g |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227719-10-8 | 0.1g |

$1195.0 | 2023-08-31 | ||

| Enamine | EN300-1962852-0.05g |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227719-10-8 | 0.05g |

$1140.0 | 2023-08-31 | ||

| Enamine | EN300-1962852-2.5g |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227719-10-8 | 2.5g |

$2660.0 | 2023-08-31 | ||

| Enamine | EN300-1962852-10.0g |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227719-10-8 | 10g |

$5837.0 | 2023-05-31 | ||

| Enamine | EN300-1962852-0.25g |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227719-10-8 | 0.25g |

$1249.0 | 2023-08-31 | ||

| Enamine | EN300-1962852-0.5g |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227719-10-8 | 0.5g |

$1302.0 | 2023-08-31 | ||

| Enamine | EN300-1962852-1g |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227719-10-8 | 1g |

$1357.0 | 2023-08-31 | ||

| Enamine | EN300-1962852-1.0g |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227719-10-8 | 1g |

$1357.0 | 2023-05-31 | ||

| Enamine | EN300-1962852-5.0g |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227719-10-8 | 5g |

$3935.0 | 2023-05-31 | ||

| Enamine | EN300-1962852-10g |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol |

2227719-10-8 | 10g |

$5837.0 | 2023-08-31 |

(1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

2227719-10-8 ((1R)-2,2,2-trifluoro-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬